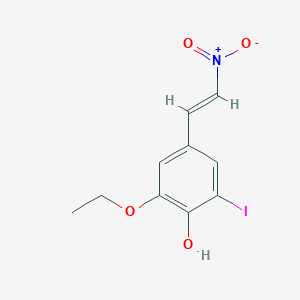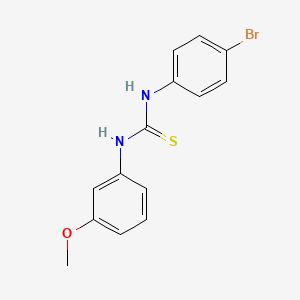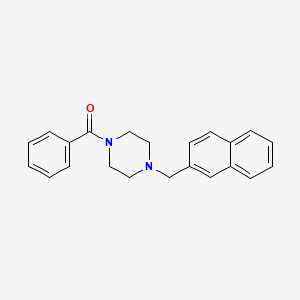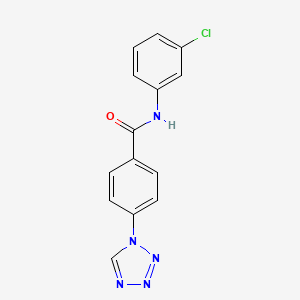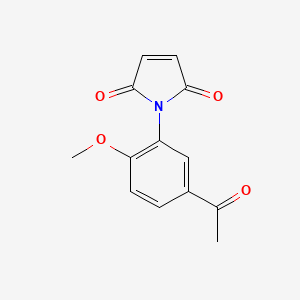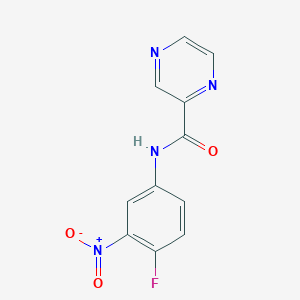
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide
描述
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide, also known as FNPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FNPC is a pyrazinecarboxamide derivative that has been synthesized using various methods.
作用机制
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide's mechanism of action is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2), which are enzymes involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
实验室实验的优点和局限性
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor activity against various cancer cell lines. Another advantage is that it has anti-inflammatory and analgesic effects. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in combination with other anticancer drugs. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide is also an important future direction.
Conclusion
In conclusion, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide is a promising chemical compound that has potential applications in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
科学研究应用
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including liver, breast, and lung cancer. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to have anti-inflammatory and analgesic effects.
属性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O3/c12-8-2-1-7(5-10(8)16(18)19)15-11(17)9-6-13-3-4-14-9/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALHUWGTJLVYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)pyrazine-2-carboxamide | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

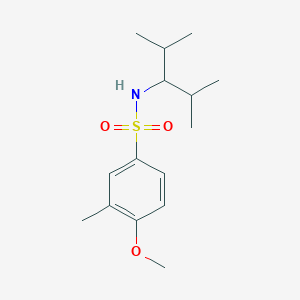
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
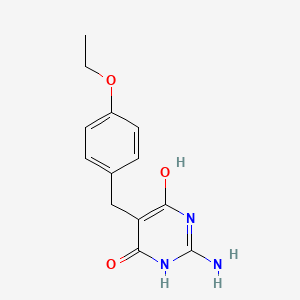
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
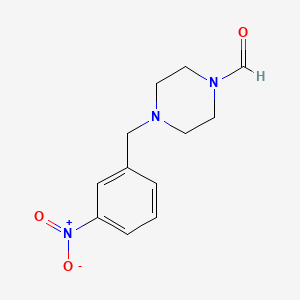
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)
